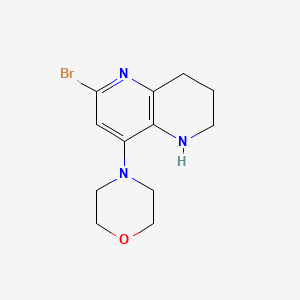

6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS: 1122-87-8) is a brominated tetrahydro-1,5-naphthyridine derivative featuring a morpholine substituent at the 8-position. The compound has a molecular formula of C₁₂H₁₆BrN₃O and a molecular weight of 329.18 g/mol (calculated). Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a common pharmacophore known to enhance solubility and bioavailability in medicinal chemistry applications . This compound is typically synthesized via nucleophilic substitution reactions, where bromine at the 6-position allows further functionalization, such as cross-coupling reactions .

Properties

IUPAC Name |

4-(2-bromo-5,6,7,8-tetrahydro-1,5-naphthyridin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O/c13-11-8-10(16-4-6-17-7-5-16)12-9(15-11)2-1-3-14-12/h8,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIQOPSDRRSKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=N2)Br)N3CCOCC3)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The initial step involves the construction of the tetrahydro-1,5-naphthyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

Morpholine Substitution: The final step involves the substitution of the hydrogen atom at the 8th position with a morpholine ring. This can be achieved through nucleophilic substitution reactions using morpholine and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding naphthyridine oxides.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 298.18 g/mol. Its structure features a naphthyridine core substituted with a bromine atom and a morpholine ring, which contributes to its biological activity.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine exhibit significant antimicrobial properties. Studies have shown that derivatives of naphthyridine can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics .

Anticancer Properties

Compounds with naphthyridine structures have been investigated for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . This presents a promising avenue for further research into its use as an anticancer agent.

Biological Research

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of protein kinases or other enzymes critical in disease processes. Such inhibition can provide insights into disease mechanisms and lead to the development of targeted therapies .

Neuropharmacological Applications

There is emerging interest in the neuropharmacological effects of naphthyridine derivatives. Research suggests that this compound could influence neurotransmitter systems and may have implications for treating neurological disorders such as depression or anxiety .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties . This versatility makes it a valuable building block in drug design.

Case Studies

Mechanism of Action

The mechanism of action of 6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,5-Naphthyridine Derivatives

Substituent Effects on Physicochemical Properties

- Morpholine vs. Methoxy : The morpholine group imparts higher solubility in polar solvents compared to methoxy due to its ability to form hydrogen bonds. For instance, the methoxy analog (CAS: 1447965-79-8) has a lower molecular weight (243.10 g/mol) but reduced solubility in aqueous media .

- Piperazine vs. Morpholine : The 4-methylpiperazin-1-yl substituent increases basicity (pKa ~8.5) compared to morpholine (pKa ~7.4), making it more suitable for targeting basic environments, such as lysosomal compartments in cells .

Biological Activity

6-Bromo-8-(morpholin-4-yl)-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS No. 1329835-80-4) is a compound belonging to the naphthyridine class, characterized by a bromine atom at the 6th position and a morpholine ring at the 8th position. This unique structure has been associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, compounds related to naphthyridines have shown cytotoxic effects against several cancer cell lines. Aaptamine, a naphthyridine derivative, demonstrated notable cytotoxicity against non-small cell lung cancer and cervical cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest through various pathways, including the activation of caspases and modulation of p53 signaling .

Antimicrobial Activity

Naphthyridines have also been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The specific mechanisms often involve interference with bacterial DNA replication or cell wall synthesis .

Anti-inflammatory Effects

In addition to their anticancer and antimicrobial properties, naphthyridine derivatives have been reported to exhibit anti-inflammatory effects. For example, certain derivatives have been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various biological responses:

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Cell Cycle Arrest : Interference with cell cycle progression via p53-independent mechanisms.

- Cytokine Modulation : Inhibition of inflammatory cytokine production.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μg/mL) | Biological Activity |

|---|---|---|---|

| Aaptamine | Naphthyridine derivative | 10.47 - 15.03 | Anticancer |

| 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | Similar structure | Not specified | Anticancer |

| 6-Bromo-8-cyclopentyl-pyrido[2,3-d]pyrimidin | Similar structure | Not specified | Antimicrobial |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of aaptamine derivatives on THP-1 human leukemia cells and reported significant induction of apoptosis alongside downregulation of anti-apoptotic proteins .

- Anti-inflammatory Activity : Research on naphthyridine derivatives highlighted their ability to significantly reduce inflammatory markers in murine models of colitis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.